Biguanide Hydrochloride

Descripción general

Descripción

Biguanide Hydrochloride, also known as 1,1'-Biphenyl-dihydrochloride, is a chemical compound derived from the aromatic hydrocarbon 1,1'-biphenyl. It is a white crystalline solid with a melting point of 127-128°C and a molecular weight of 192.12 g/mol. Biguanide Hydrochloride is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers and in the production of polyurethane foams.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Biguanide Hydrochloride Applications

Biguanide Hydrochloride, particularly in the form of Poly(hexamethylene biguanide) hydrochloride (PHMB), is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own field.

Antimicrobial Coatings: PHMB is widely recognized for its antimicrobial properties . It is used in coatings to prevent the growth of bacteria, fungi, and other microorganisms on various surfaces . This application is crucial in environments that require high levels of sterility, such as hospitals and laboratories.

Supramolecular Chemistry: Due to its structure, PHMB serves as a building block in supramolecular chemistry . It can form complex structures with other molecules, which is essential for creating “smart” materials that respond to environmental stimuli .

Water Treatment: PHMB’s ability to overcome charge screening limitations caused by inorganic salts makes it an excellent agent for flocculating wastewater . It helps in the aggregation of particles, thereby facilitating their removal from water .

Photoelectrical Devices: In the field of electronics, PHMB is used in photoelectrical devices due to its polymeric polyelectrolyte nature. It contributes to the development of components that are responsive to light, which is beneficial for sensors and other optical applications .

Gene Delivery Systems: PHMB’s cationic nature allows it to bind with genetic material, making it a potential vector for gene delivery . This application is significant in gene therapy, where delivering genetic material to specific cells is crucial .

Clean Coloration Techniques: The compound is also used in clean coloration processes. It offers a method for dyeing materials without the need for large amounts of water or binding agents, which is more environmentally friendly compared to traditional dyeing methods .

CO2 Capture: PHMB has shown promise in CO2 capture technologies. Its structure can interact with carbon dioxide, potentially aiding in the reduction of greenhouse gas emissions .

Uranium Recovery: Lastly, PHMB is applied in the recovery of uranium from various sources. Its chemical properties allow it to bind with uranium, facilitating its extraction and purification for use as a fuel source .

Mecanismo De Acción

Target of Action

Biguanide Hydrochloride, commonly known as Metformin, primarily targets the mitochondrial respiratory complex I . This complex is a crucial component of the mitochondrial electron transport chain, which plays a significant role in cellular energy production. By targeting this complex, Biguanide Hydrochloride can influence the cell’s metabolic processes, particularly those related to glucose metabolism and insulin sensitivity .

Mode of Action

Biguanide Hydrochloride interacts with its primary target, the mitochondrial respiratory complex I, by inhibiting its function . This inhibition leads to a decrease in the production of ATP, the cell’s main energy currency, causing an energy stress condition within the cell . In response to this energy stress, the cell activates compensatory mechanisms, including the AMP-activated protein kinase (AMPK) pathway . Activation of the AMPK pathway leads to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .

Biochemical Pathways

The primary biochemical pathway affected by Biguanide Hydrochloride is the AMPK signaling pathway . This pathway is activated in response to the energy stress caused by the inhibition of the mitochondrial respiratory complex I . Activation of the AMPK pathway leads to a variety of downstream effects, including improved insulin sensitivity, decreased gluconeogenesis, and increased peripheral glucose uptake . These effects collectively contribute to the drug’s antihyperglycemic properties .

Result of Action

The molecular and cellular effects of Biguanide Hydrochloride’s action primarily involve alterations in energy metabolism and insulin sensitivity . By inhibiting the mitochondrial respiratory complex I, Biguanide Hydrochloride induces a state of energy stress within the cell . This triggers the activation of the AMPK pathway, leading to improved insulin sensitivity, decreased gluconeogenesis, and increased peripheral glucose uptake . These changes help to lower blood glucose levels, making Biguanide Hydrochloride effective for glycemic control in type 2 diabetes mellitus .

Action Environment

The action of Biguanide Hydrochloride can be influenced by various environmental factors. For instance, the presence of inorganic salts has been found to enhance the flocculation performance of Poly(hexamethylene biguanide) Hydrochloride, a related compound, indicating that the compound’s action may increase with increasing ionic strength . Additionally, the compound has been found to be pH-tolerant in the removal of anionic dyes at higher dosages

Propiedades

IUPAC Name |

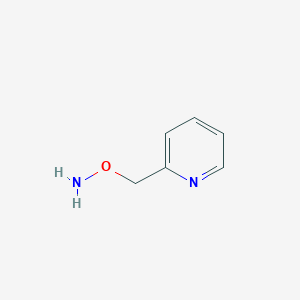

1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPUYTAEIPNGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=N)N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963886 | |

| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biguanide Hydrochloride | |

CAS RN |

4761-93-7 | |

| Record name | Imidodicarbonimidic diamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4761-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidodicarbonimidic diamide, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)